molecular formula C16H17FN2O3S B7080250 N-[1-(2,3-dihydro-1-benzofuran-2-yl)ethyl]-5-fluoro-N-methylpyridine-3-sulfonamide

N-[1-(2,3-dihydro-1-benzofuran-2-yl)ethyl]-5-fluoro-N-methylpyridine-3-sulfonamide

Cat. No.: B7080250
M. Wt: 336.4 g/mol
InChI Key: UBVMFAYGUGIJOD-UHFFFAOYSA-N
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Description

N-[1-(2,3-dihydro-1-benzofuran-2-yl)ethyl]-5-fluoro-N-methylpyridine-3-sulfonamide is a complex organic compound featuring a benzofuran ring system, a fluorinated pyridine moiety, and a sulfonamide group

Properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-2-yl)ethyl]-5-fluoro-N-methylpyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S/c1-11(16-7-12-5-3-4-6-15(12)22-16)19(2)23(20,21)14-8-13(17)9-18-10-14/h3-6,8-11,16H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVMFAYGUGIJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2=CC=CC=C2O1)N(C)S(=O)(=O)C3=CN=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzofuran ring One common approach is the cyclization of 2,3-dihydro-1-benzofuran-2-yl derivatives using appropriate cyclization agents

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, controlled reaction temperatures, and purification techniques to ensure the production of a high-purity final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzofuran ring can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the pyridine ring.

  • Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or chromium trioxide.

  • Reduction reactions might involve hydrogenation using palladium on carbon (Pd/C) as a catalyst.

  • Substitution reactions could employ nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed:

  • Oxidation can yield hydroxylated or carboxylated derivatives of the benzofuran ring.

  • Reduction can produce amines or other reduced forms of the pyridine ring.

  • Substitution reactions can lead to the formation of various sulfonamide derivatives.

Scientific Research Applications

This compound has shown potential in several scientific research areas:

  • Medicinal Chemistry: It can serve as a lead compound for the development of new drugs, particularly in the treatment of diseases such as cancer, bacterial infections, and inflammation.

  • Biology: Its biological activity can be studied to understand its effects on cellular processes and pathways.

  • Material Science: The compound's unique structure may be useful in the design of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Benzofuran Derivatives: Other benzofuran-based compounds with varying substituents and functional groups.

  • Fluorinated Pyridines: Pyridine derivatives with different positions and types of fluorination.

  • Sulfonamide Compounds: Other sulfonamide derivatives with different aromatic or aliphatic groups.

Uniqueness: N-[1-(2,3-dihydro-1-benzofuran-2-yl)ethyl]-5-fluoro-N-methylpyridine-3-sulfonamide stands out due to its specific combination of structural features, which may confer unique biological and chemical properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness

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